

Comparative Efficacy of Antifungal Agent 33 (VT-1161) and Fluconazole Against Candida albicans

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Compound of Interest

Compound Name: Antifungal agent 33

Cat. No.: B12398084

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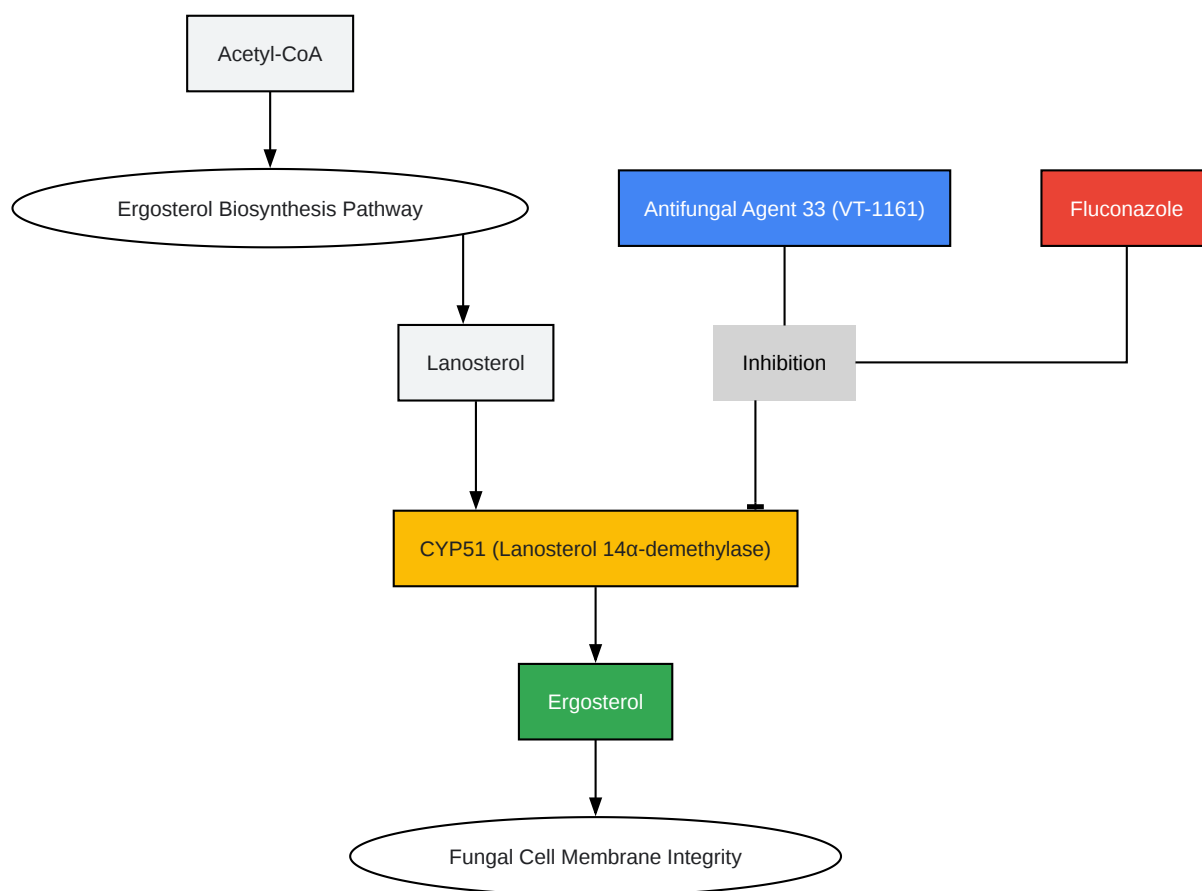
For Researchers, Scientists, and Drug Development Professionals

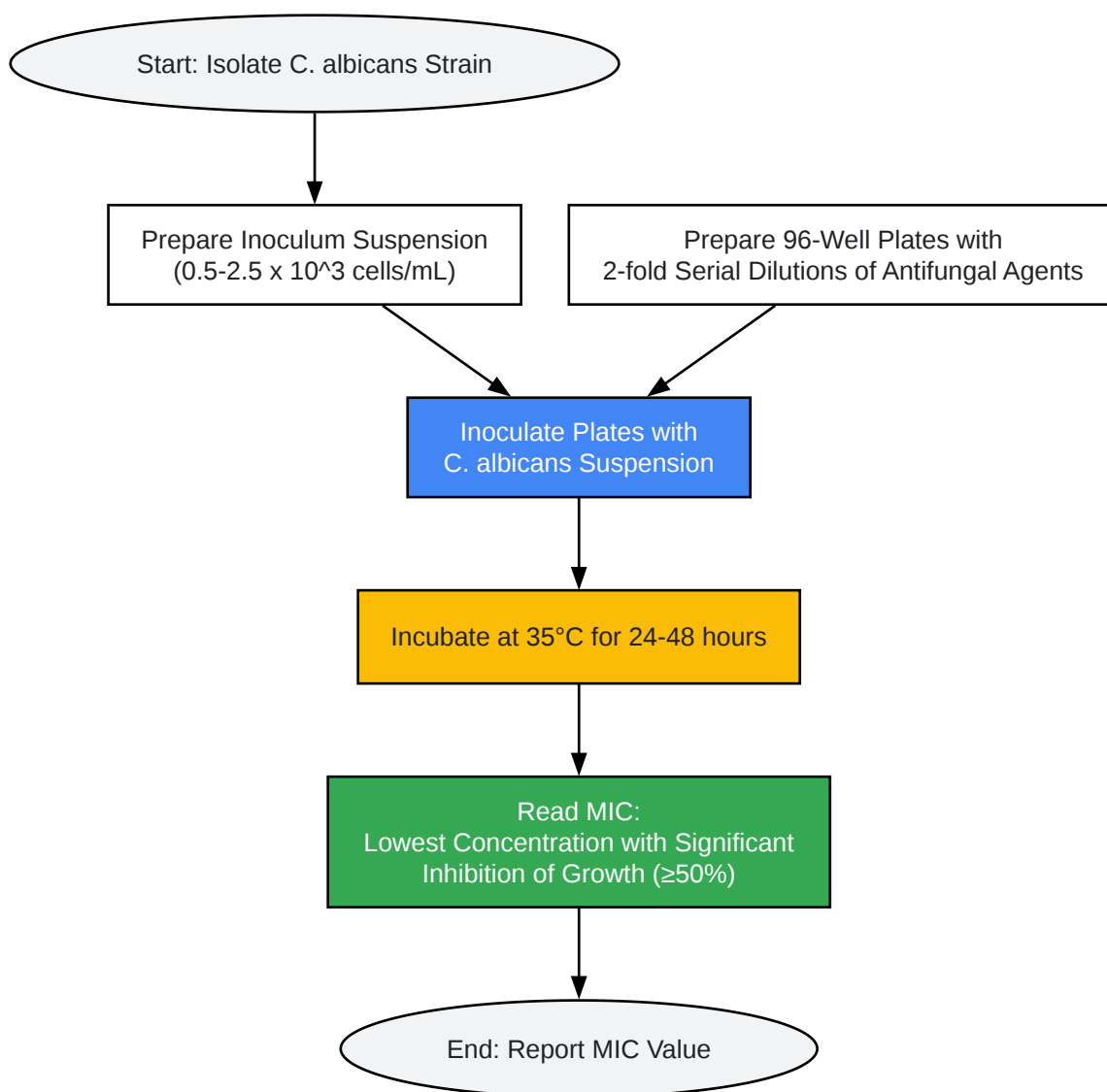
This guide provides a detailed comparison of the in vitro efficacy of a novel antifungal agent, designated here as **Antifungal Agent 33** (representing VT-1161 or Oteseconazole), and the widely used azole, fluconazole, against the opportunistic fungal pathogen *Candida albicans*. The data presented is synthesized from published research to highlight the comparative potency and mechanistic differences between these two compounds.

Mechanism of Action: A Tale of Two Inhibitors

Both **Antifungal Agent 33** and fluconazole target the same essential enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14 α -demethylase (CYP51). However, **Antifungal Agent 33** exhibits a higher degree of selectivity and avidity for the fungal enzyme over its mammalian counterparts, which is a key differentiator in its design. This enhanced selectivity is attributed to its unique chemical structure, which allows for more extensive and stable interactions within the active site of fungal CYP51.

Fluconazole, a triazole, effectively inhibits CYP51, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disrupts the integrity and function of the fungal cell membrane. **Antifungal Agent 33**, a tetrazole-based inhibitor, is designed for greater potency and specificity, which may contribute to a lower potential for off-target effects and drug-drug interactions.





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